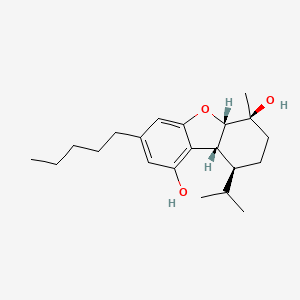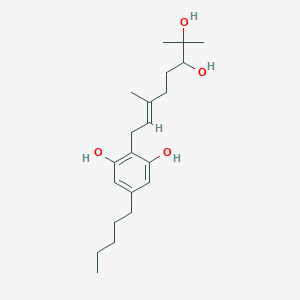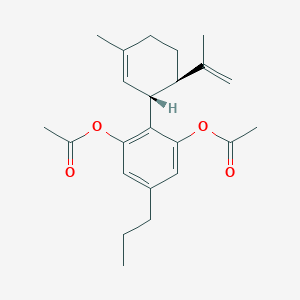
Cannabidivarin diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cannabidivarin diacetate is a derivative of cannabidivarin, a non-psychoactive cannabinoid found in the Cannabis plant. Cannabidivarin is known for its potential therapeutic properties, particularly its anticonvulsant effects. This compound is an analytical reference standard used in research and forensic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cannabidivarin diacetate involves the acetylation of cannabidivarin. This process typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups on the cannabidivarin molecule .
Industrial Production Methods: Industrial production of cannabidivarin and its derivatives, including this compound, involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cannabidivarindiacetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.
Reduktion: Reduktion von Carbonylgruppen zurück zu Hydroxylgruppen.
Substitution: Ersetzung von Acetylgruppen durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile Reagenzien unter basischen Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Cannabidivarindiacetat Ketone oder Aldehyde ergeben, während die Reduktion die ursprünglichen Hydroxylgruppen regenerieren kann .
Wissenschaftliche Forschungsanwendungen
Cannabidivarindiacetat wird hauptsächlich in der wissenschaftlichen Forschung aufgrund seiner potenziellen therapeutischen Eigenschaften verwendet. Einige seiner Anwendungen umfassen:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von Cannabinoiden verwendet.
Biologie: Wird auf seine Auswirkungen auf verschiedene biologische Systeme untersucht, insbesondere auf seine Antikonvulsiva-Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung von Epilepsie und anderen neurologischen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von Cannabinoid-basierten Pharmazeutika und anderen therapeutischen Produkten verwendet
5. Wirkmechanismus
Cannabidivarindiacetat übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus. Es ist bekannt, dass es mit dem transienten Rezeptorpotential-Kationenkanal-Subfamilie V-Mitglied 1 (TRPV1) interagiert, auch bekannt als Capsaicin-Rezeptor. Diese Interaktion führt zur Aktivierung und anschließenden Desensibilisierung des Rezeptors, was die neuronale Hypererregbarkeit reduziert und zu seinen Antikonvulsiva-Effekten beiträgt. Zusätzlich hemmt Cannabidivarindiacetat die Aktivität der Diacylglycerollipase-α, eines Enzyms, das an der Synthese des Endocannabinoids 2-Arachidonoylglycerol beteiligt ist .
Wirkmechanismus
Cannabidivarin diacetate exerts its effects through several molecular targets and pathways. It is known to interact with transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor. This interaction leads to the activation and subsequent desensitization of the receptor, which reduces neuronal hyperexcitability and contributes to its anticonvulsant effects. Additionally, this compound inhibits the activity of diacylglycerol lipase-α, an enzyme involved in the synthesis of the endocannabinoid 2-arachidonoylglycerol .
Vergleich Mit ähnlichen Verbindungen
Cannabidivarindiacetat ähnelt anderen Cannabinoiden wie Cannabidiol und Tetrahydrocannabivarin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Cannabidiol (CBD): Beide sind nicht-psychoaktive Cannabinoide, aber Cannabidivarindiacetat hat eine kürzere Seitenkette, was sich auf seine pharmakologischen Eigenschaften auswirken kann.
Tetrahydrocannabivarin (THCV): Ähnlich in der Struktur, unterscheidet sich aber in seinen psychoaktiven Wirkungen und potenziellen therapeutischen Anwendungen.
Liste ähnlicher Verbindungen:
- Cannabidiol (CBD)
- Tetrahydrocannabivarin (THCV)
- Cannabigerol (CBG)
- Cannabichromen (CBC)
- Cannabinol (CBN) .
Cannabidivarindiacetat ist weiterhin Gegenstand umfangreicher Forschung aufgrund seiner potenziellen therapeutischen Vorteile und seiner einzigartigen chemischen Eigenschaften. Seine Anwendungen in verschiedenen Bereichen der Wissenschaft und Industrie unterstreichen seine Bedeutung als wertvolle Verbindung in der Cannabinoidforschung.
Eigenschaften
Molekularformel |
C23H30O4 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
[3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylphenyl] acetate |
InChI |
InChI=1S/C23H30O4/c1-7-8-18-12-21(26-16(5)24)23(22(13-18)27-17(6)25)20-11-15(4)9-10-19(20)14(2)3/h11-13,19-20H,2,7-10H2,1,3-6H3/t19-,20+/m0/s1 |
InChI-Schlüssel |
MBGDBEJCYBXCOE-VQTJNVASSA-N |
Isomerische SMILES |
CCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC(=O)C |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


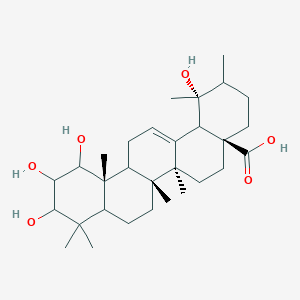
![2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855814.png)
![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
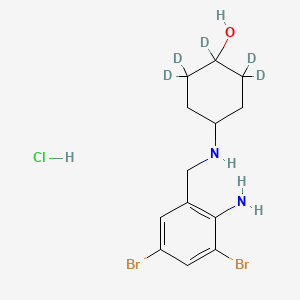
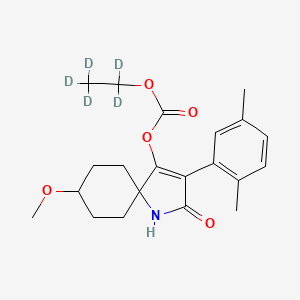
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
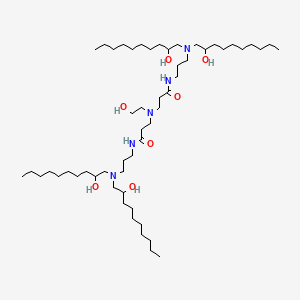
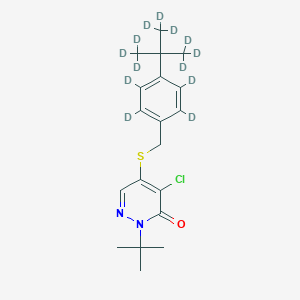
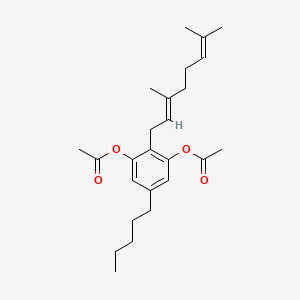
![1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide](/img/structure/B10855861.png)
